molecular formula C13H19ClN2O2S B6270146 rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis CAS No. 2307784-16-1

rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis

Cat. No.: B6270146
CAS No.: 2307784-16-1
M. Wt: 302.8
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Description

The compound rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis is a stereochemically complex molecule belonging to the class of octahydropyrrolopyrroles Its systematic name indicates its structural features, including the presence of the 3-methylbenzenesulfonyl group and the pyrrolo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis often begins with the preparation of key intermediates like pyrrole derivatives. A typical route involves multi-step synthesis:

  • Cyclization Reaction: : Starting with a suitable diketone, cyclization yields the octahydropyrrolopyrrole framework.

  • Sulfonylation: : Introduction of the 3-methylbenzenesulfonyl group through sulfonylation reactions, utilizing reagents like sulfonyl chlorides in the presence of bases.

  • Chiral Resolution: : Separation of the racemic mixture into its stereoisomers, often by chromatography or crystallization techniques.

  • Hydrochloride Formation: : The final compound is obtained by reacting the free base with hydrochloric acid.

Industrial Production Methods

On an industrial scale, efficient and cost-effective methods are employed, focusing on optimizing yields and minimizing byproducts. Methods often include high-yield cyclization, automated chiral resolution, and continuous flow chemistry for sulfonylation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, with common reagents including potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to sulfinyl derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups on the pyrrole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalysts.

  • Nucleophiles: : Amines, thiols, alcohols.

Major Products

Major products from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted pyrroles.

Scientific Research Applications

The compound rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis finds applications across multiple fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in asymmetric synthesis and catalysis.

  • Biology: : Investigated for its interactions with biological macromolecules, useful in studying enzyme mechanisms and protein folding.

  • Medicine: : Explored as a potential lead compound in drug discovery, particularly for its activity against certain cancer cell lines and bacterial strains.

  • Industry: : Utilized in the development of novel materials and as an intermediate in manufacturing processes.

Mechanism of Action

The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptor sites on cells, and nucleic acids.

  • Pathways Involved: : The sulfonyl group allows interactions with proteins, leading to inhibition or activation of enzymatic pathways. Its structural conformation plays a key role in binding affinity and specificity.

  • Biochemical Effects: : Inhibits or modifies the function of enzymes, affects cell signaling pathways, and impacts gene expression.

Comparison with Similar Compounds

Comparing rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis to other compounds highlights its distinct characteristics:

  • Unique Features: : Specific stereochemistry, presence of the 3-methylbenzenesulfonyl group, and high reactivity in certain chemical reactions.

  • Similar Compounds: : Compounds like octahydropyrrolopyrrole derivatives with different substituents, sulfonyl-containing molecules with varying alkyl or aryl groups.

  • Distinctiveness: : The specific combination of stereochemistry and functional groups in this compound confers unique biological activities and chemical reactivities, setting it apart from other similar compounds in the class.

This comprehensive analysis underscores the diverse applications and significant impact of this compound in scientific research and industrial processes.

Properties

CAS No.

2307784-16-1

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.8

Purity

95

Origin of Product

United States

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